molecular formula C20H22BrN3O B6501475 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide CAS No. 1203335-40-3

2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No. B6501475
CAS RN: 1203335-40-3
M. Wt: 400.3 g/mol
InChI Key: RSEAPDBJWONPIP-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide (BDB) is an organic compound belonging to the class of benzamides. It is composed of a benzene ring with a bromo substituent and an ethyl side chain. BDB has a variety of applications in scientific research, and its mechanism of action and biochemical and physiological effects have been studied.

Scientific Research Applications

2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has been used in a variety of scientific research applications, including in the study of drug metabolism and pharmacokinetics. It has been used in the development of new drugs, as well as in the study of drug-drug interactions. 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has also been used in the study of enzyme inhibition, enzyme kinetics, and enzyme regulation. Additionally, 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has been used in the study of cell signaling pathways, as well as in the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is not fully understood. However, it is believed that 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide binds to enzymes and other proteins in the body, and this binding is thought to be responsible for its effects. 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to inhibit the activity of enzymes such as cytochrome P450, and it is believed that this inhibition is responsible for its effects on drug metabolism and pharmacokinetics.
Biochemical and Physiological Effects
2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450, as well as to affect the activity of other enzymes involved in drug metabolism and pharmacokinetics. 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has also been shown to affect cell signaling pathways, as well as to have anti-inflammatory and anti-oxidant effects. Additionally, 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to have neuroprotective effects, as well as to modulate the activity of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is soluble in a variety of solvents, making it easy to work with in the laboratory. However, 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is also limited in its use in laboratory experiments. It is not very soluble in water, and its effects can be difficult to measure and quantify. Additionally, 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is not very stable in air and can degrade over time.

Future Directions

There are several potential future directions for research on 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide. One potential direction is to further explore the mechanism of action of 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, and to better understand how it affects biochemical and physiological processes. Additionally, further research could be done to better understand the effects of 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide on drug metabolism and pharmacokinetics, as well as its effects on cell signaling pathways. Additionally, further research could be done on the potential therapeutic applications of 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide, as well as its potential uses in the development of novel therapeutic agents. Finally, further research could be done to better understand the advantages and limitations of using 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide in laboratory experiments.

Synthesis Methods

2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is synthesized in a two-step process, beginning with the reaction of 2-bromo-N-ethylbenzamide with 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethanol. This is followed by a nucleophilic substitution reaction between the bromo substituent and the dimethylamino group. The resulting product is 2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide.

properties

IUPAC Name

2-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O/c1-23(2)19(12-22-20(25)15-9-4-6-10-17(15)21)16-13-24(3)18-11-7-5-8-14(16)18/h4-11,13,19H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEAPDBJWONPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide

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